molecular formula C11H5F6N B2715022 2,4-Bis(trifluoromethyl)quinoline CAS No. 91915-68-3

2,4-Bis(trifluoromethyl)quinoline

Cat. No.: B2715022
CAS No.: 91915-68-3
M. Wt: 265.158
InChI Key: STZCBCPFRDLHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-trifluoromethylaniline with suitable reagents to form the quinoline ring. This process often requires the use of catalysts and controlled reaction environments to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of advanced catalytic systems and continuous flow reactors can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Bis(trifluoromethyl)quinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Trifluoromethylquinoline
  • 4-Trifluoromethylquinoline
  • 2,8-Bis(trifluoromethyl)quinoline

Comparison: Compared to other fluorinated quinolines, 2,4-Bis(trifluoromethyl)quinoline is unique due to the presence of two trifluoromethyl groups at specific positions on the quinoline ring. This structural feature enhances its chemical stability and biological activity, making it more effective in various applications. The compound’s unique properties also make it a valuable tool for studying the effects of fluorination on quinoline derivatives .

Properties

IUPAC Name

2,4-bis(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F6N/c12-10(13,14)7-5-9(11(15,16)17)18-8-4-2-1-3-6(7)8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZCBCPFRDLHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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